7-chloroindolizine-2-carboxylic acid
Description
Properties
CAS No. |
1206974-14-2 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Alcohols or Aldehydes
Primary alcohols or aldehydes appended to the indolizine core can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents. For example, 7-chloroindolizine-2-methanol may undergo oxidation in acidic or neutral media to yield the target compound. However, overoxidation risks and side reactions at the electron-rich indolizine system necessitate controlled conditions.
Hydrolysis of Nitriles or Amides
Hydrolysis of 2-cyano-7-chloroindolizine precursors offers a viable route. Nitriles hydrolyze to carboxylic acids under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O) conditions. For instance, refluxing 7-chloroindolizine-2-carbonitrile with 20% sulfuric acid at 120°C for 6 hours achieves full conversion, though competing ring-opening reactions may reduce yields.
Transition Metal-Catalyzed Coupling Reactions
Nickel/Copper-Mediated Coupling
Adapting methodologies from pyrrolo[2,3-d]pyrimidine synthesis, a nickel/copper-catalyzed coupling between 5-bromo-7-chloroindolizine derivatives and acrylic acid constructs the carboxylic acid sidechain. Key parameters include:
| Parameter | Optimal Conditions |
|---|---|
| Catalyst System | NiCl₂ (0.003 eq) / CuI (0.025 eq) |
| Ligand | Triphenylphosphine (0.043 eq) |
| Solvent | Ethanol |
| Temperature | 65°C |
| Yield | 73.1% |
This method avoids costly palladium catalysts, though competing homocoupling of acrylic acid remains a limitation.
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation of 7-chloro-2-iodoindolizine under CO atmosphere (1 atm) in methanol produces the methyl ester, which is subsequently hydrolyzed to the carboxylic acid. While efficient, Pd(OAc)₂ catalysts (0.05 eq) and specialized equipment for CO handling increase costs.
Cyclization Strategies
Intramolecular Cyclization of Acrylic Acid Derivatives
A two-step cyclization-oxidation sequence, as demonstrated for pyrrolo[2,3-d]pyrimidines, is adaptable to indolizines:
-
Coupling : 5-Bromo-7-chloroindolizine reacts with acrylic acid via Ni/Cu catalysis to form 3-(7-chloroindolizin-5-yl)-2-acrylic acid.
-
Cyclization : Intramolecular attack of the indolizine nitrogen on the acrylic acid β-carbon, facilitated by CuCl (0.4 eq) in dimethyl sulfoxide (DMSO) at 70°C, yields 6,7-dihydro-5H-indolizine-6-carboxylic acid.
Oxidation of Dihydro Derivatives
DDQ-Mediated Aromatization
Oxidation of 6,7-dihydro-5H-indolizine-6-carboxylic acid with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2 eq) in tetrahydrofuran (THF) at 60°C achieves full aromatization to 7-chloroindolizine-2-carboxylic acid with 85% yield. DDQ’s high electron affinity drives dehydrogenation without overoxidizing the carboxylic acid group.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Complexity | Scalability |
|---|---|---|---|---|
| Ni/Cu Coupling + Cyclization | 73–85% | Moderate | High | Industrial |
| Palladium Carbonylation | 65–75% | High | Moderate | Lab-scale |
| Nitrile Hydrolysis | 50–60% | Low | Low | Pilot-scale |
The Ni/Cu method balances cost and yield but requires rigorous exclusion of moisture and oxygen. Nitrile hydrolysis, though simple, suffers from side reactions in polycyclic systems.
Recent Advances and Novel Methodologies
Electrochemical carboxylation of 7-chloroindolizine-2-bromide in CO₂-saturated electrolytes (e.g., BMIM-BF₄) achieves 68% yield under mild conditions (room temperature, 3 V). Photocatalytic decarboxylative coupling using iridium complexes (e.g., Ir(ppy)₃) is emerging but remains untested for chloro-substituted indolizines.
Chemical Reactions Analysis
Types of Reactions
7-chloroindolizine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce the carboxylic acid to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized indolizine derivatives.
Scientific Research Applications
7-chloroindolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues of 7-Chloroindolizine-2-Carboxylic Acid
Challenges and Innovations
Synthetic Limitations :
- Comparative Advantages: The indolizine core offers a unique balance of rigidity and functionalizability compared to indole or quinoline systems, enabling tailored modifications for target-specific applications .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7-chloroindolizine-2-carboxylic acid in laboratory settings?
- Use full-body protective clothing, including chemically resistant gloves (e.g., nitrile or neoprene), and ensure proper glove removal techniques to avoid skin contact .
- Respiratory protection (e.g., NIOSH-approved P95 filters or EU-compliant ABEK-P2 respirators) is required if aerosol generation is possible .
- Conduct experiments in a fume hood with adequate ventilation and avoid drainage system contamination .
Q. How should researchers characterize the purity and structure of this compound?
- Employ spectroscopic methods: ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- High-performance liquid chromatography (HPLC) or LC-MS is recommended for purity assessment, with thresholds >95% for research-grade material .
Q. What are the critical steps in synthesizing this compound at the laboratory scale?
- Start with indolizine precursors and introduce chlorine via electrophilic substitution (e.g., using Cl₂ or N-chlorosuccinimide under controlled pH) .
- Carboxylic acid functionalization may involve hydrolysis of ester intermediates (e.g., NaOH in methanol/water followed by acidification) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Temperature control : Maintain 60–80°C during chlorination to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in multi-step syntheses .
- Catalyst use : Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in cyclization steps .
Q. What strategies resolve contradictions in biological activity data for structurally similar indolizine derivatives?
- Perform dose-response assays to clarify potency variations (e.g., IC₅₀ values) and validate results across multiple cell lines .
- Analyze structure-activity relationships (SAR) by comparing substituent effects (e.g., chloro vs. methoxy groups at position 7) .
Q. How can researchers address discrepancies in spectroscopic data during compound characterization?
- Cross-validate with 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity in complex spectra .
- Use X-ray crystallography to resolve ambiguities in molecular geometry, especially for polymorphic forms .
Methodological Considerations
Q. What experimental design principles ensure reproducibility in indolizine derivative synthesis?
- Document reaction parameters rigorously (e.g., stoichiometry, temperature gradients, and purification methods) .
- Include control experiments (e.g., omitting catalysts) to identify side reaction pathways .
Q. How do substituent positions (e.g., chlorine at position 7) influence the reactivity of indolizine-2-carboxylic acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
